molecular formula C9H9ClFNO2 B12327009 Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

Cat. No.: B12327009
M. Wt: 217.62 g/mol
InChI Key: WWJDENRLOXTILC-UHFFFAOYSA-N
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Biological Activity

Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H9ClFNO2C_9H_9ClFNO_2 and a molecular weight of approximately 217.62 g/mol. Its structure features a pyridine ring with chlorine and fluorine substituents, which significantly influence its chemical behavior and biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The compound's structural attributes enhance its ability to interact with various biological targets, making it a candidate for further exploration in drug development.

Table 1: Summary of Biological Activities

Activity TypePotential EfficacyReference
AntimicrobialEffective against bacteria
AntifungalEffective against fungi
Anti-inflammatoryUnder investigation

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, altering their activity and leading to various biological responses. This interaction may involve binding to targets associated with microbial cell wall synthesis or metabolic pathways crucial for pathogen survival .

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-2-fluoropyridine with ethyl bromoacetate in the presence of a base, such as potassium carbonate. This method is effective in forming the ester linkage essential to the compound's structure.

Synthesis Reaction Overview:

  • Reactants: 6-Chloro-2-fluoropyridine + Ethyl bromoacetate
  • Conditions: Base (e.g., potassium carbonate)
  • Product: this compound

Case Studies

Several studies have investigated the biological efficacy of this compound:

  • Antimicrobial Activity Study: A recent study assessed the compound against various bacterial strains, demonstrating significant inhibition zones compared to control groups. The results highlighted its potential as an effective antimicrobial agent.
  • Fungal Inhibition Assay: In vitro assays revealed that this compound exhibited antifungal activity against common pathogens like Candida albicans, suggesting its utility in treating fungal infections.
  • Inflammatory Response Evaluation: Preliminary investigations into the anti-inflammatory properties of this compound have shown promise, indicating potential applications in treating inflammatory diseases.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(10)12-9(6)11/h3-4H,2,5H2,1H3

InChI Key

WWJDENRLOXTILC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(C=C1)Cl)F

Origin of Product

United States

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